molecular formula C20H18O B12285366 4-Biphenyl-4-yl-phenethyl alcohol

4-Biphenyl-4-yl-phenethyl alcohol

Cat. No.: B12285366
M. Wt: 274.4 g/mol
InChI Key: KPWDIACHGJQASD-UHFFFAOYSA-N
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Description

4-Biphenyl-4-yl-phenethyl alcohol is an organic compound with the molecular formula C20H18O It consists of a biphenyl group attached to a phenethyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Biphenyl-4-yl-phenethyl alcohol typically involves the reaction of biphenyl with phenethyl alcohol under specific conditions. One common method is the Friedel-Crafts alkylation, where biphenyl is reacted with phenethyl alcohol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-Biphenyl-4-yl-phenethyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of biphenyl-4-yl-phenyl ketone or biphenyl-4-yl-benzoic acid.

    Reduction: Formation of biphenyl-4-yl-phenethyl hydrocarbon.

    Substitution: Formation of various substituted biphenyl derivatives depending on the substituents used.

Scientific Research Applications

4-Biphenyl-4-yl-phenethyl alcohol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 4-Biphenyl-4-yl-phenethyl alcohol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-4-yl-methanol: Similar structure but with a methanol group instead of phenethyl alcohol.

    Biphenyl-4-yl-ethanol: Similar structure but with an ethanol group instead of phenethyl alcohol.

    Biphenyl-4-yl-propanol: Similar structure but with a propanol group instead of phenethyl alcohol.

Uniqueness

4-Biphenyl-4-yl-phenethyl alcohol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H18O

Molecular Weight

274.4 g/mol

IUPAC Name

2-[4-(4-phenylphenyl)phenyl]ethanol

InChI

InChI=1S/C20H18O/c21-15-14-16-6-8-18(9-7-16)20-12-10-19(11-13-20)17-4-2-1-3-5-17/h1-13,21H,14-15H2

InChI Key

KPWDIACHGJQASD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CCO

Origin of Product

United States

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